molecular formula C9H9N3S2 B083145 5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol CAS No. 14731-25-0

5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol

Cat. No. B083145
CAS RN: 14731-25-0
M. Wt: 223.3 g/mol
InChI Key: UDHJCFUNVNFOLP-UHFFFAOYSA-N
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Description

“5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol” is a heterocyclic compound with the molecular formula C9H9N3S2 and a molecular weight of 223.32 . It has gained attention in the scientific community due to its versatile properties.


Synthesis Analysis

The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives have been carried out effectively with the use of ultrasound . This is the first use of ultrasound for both reactions. The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .


Molecular Structure Analysis

The molecular structure of a compound determines requirement for various pharmacological activities, and mostly heterocyclic moieties have been utilized for the biological activity . The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .


Chemical Reactions Analysis

In the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol, the ultrasound-assisted reaction has been carried out at 50 °C . The reaction has also been carried out at various reaction times .

Scientific Research Applications

Proteomics Research

The compound is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, localization, and abundance.

Synthesis of Novel Derivatives

The compound is used as a starting material for the synthesis of novel 1,3,4-thiadiazole derivatives of glucosides . These derivatives have shown good antifungal activities .

Antifungal Activities

Some of the target compounds synthesized from 5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol exhibited good antifungal activities . For instance, compound 4i showed higher bioactivities against Phytophthora infestans .

Antibacterial Activities

The target compounds also exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .

Plant Growth Regulator

1,3,4-Thiadiazole derivatives have shown plant growth regulator activities . Since 5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol is a 1,3,4-thiadiazole derivative, it might also have potential as a plant growth regulator.

Development of Novel Fungicides and Bactericides

Given the antifungal and antibacterial activities of the compounds synthesized from 5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol, it could be used in the development of novel and promising fungicides and bactericides .

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . It should be stored at room temperature . More specific safety and hazard information was not found in the search results.

Future Directions

Thiadiazole compounds are important molecules in organic and pharmaceutical chemistry. Derivatives of these heterocycles display a broad spectrum of biological activities comprising antimicrobial, antituberculosis, anti-inflammatory and anticancer. They can act as antihypertensive and anticonvulsant agents . Therefore, the future directions of “5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol” could involve further exploration of its potential biological activities and applications in various fields.

properties

IUPAC Name

5-(4-methylanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c1-6-2-4-7(5-3-6)10-8-11-12-9(13)14-8/h2-5H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHJCFUNVNFOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933092
Record name 5-(4-Methylanilino)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol

CAS RN

14731-25-0
Record name 5-[(4-Methylphenyl)amino]-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14731-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS002920319
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Record name 5-(4-Methylanilino)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(PARA-TOLUIDINO)-1,3,4-THIADIAZOLE-2(3H)-THIONE
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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